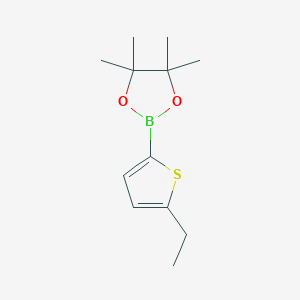![molecular formula C6H8F3NO4 B1440272 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid CAS No. 1193390-35-0](/img/structure/B1440272.png)
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid
概要
説明
“3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid” is a chemical compound with the molecular formula C6H8F3NO4 and a molecular weight of 215.13 . It is a versatile compound used in scientific research and has potential applications in various fields such as drug synthesis and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO4/c7-6(8,9)3-14-5(13)10-2-1-4(11)12/h1-3H2,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The predicted boiling point is approximately 304.9 °C at 760 mmHg, and the predicted density is approximately 1.4 g/cm3 . The predicted refractive index is n20D 1.41 .科学的研究の応用
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid has many scientific research applications, including the synthesis of pharmaceuticals, peptides, and other organic molecules. It is also used in the synthesis of peptide and protein libraries, as well as in the synthesis of peptide-based drugs. Additionally, this compound is used in the synthesis of peptide-based antibodies, which can be used in the diagnosis and treatment of a variety of diseases. This compound is also used in the synthesis of fluorescent probes, which can be used to study the structure and function of proteins.
作用機序
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is an acidic compound, and it acts as a proton donor in chemical reactions. It is capable of forming hydrogen bonds with other molecules, which can affect the structure and stability of the molecule. Additionally, this compound can also act as a catalyst in certain chemical reactions, which can increase the rate of reaction.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to affect the structure and stability of proteins, as well as the activity of enzymes. In physiological studies, this compound has been shown to affect the absorption of drugs, as well as the metabolism of drugs in the body.
実験室実験の利点と制限
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid has many advantages for lab experiments. It is a versatile reagent, and it can be used in a variety of chemical reactions. Additionally, it is relatively cheap and easy to obtain, and it is easy to purify. However, there are some limitations to using this compound in lab experiments. It is an acidic compound, and it can cause corrosion of laboratory equipment. Additionally, it is toxic, and it can cause skin irritation and respiratory irritation if it is not handled properly.
将来の方向性
There are many possible future directions for research involving 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. One possible direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the use of this compound in the synthesis of peptide-based drugs, as well as the use of this compound in the synthesis of fluorescent probes. Another possible direction is to explore the use of this compound in the synthesis of peptide and protein libraries, which could be used to develop new drugs and therapies. Finally, further research could be done to explore the use of this compound in the synthesis of peptide-based antibodies, which could be used in medical diagnostics.
Safety and Hazards
特性
IUPAC Name |
3-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO4/c7-6(8,9)3-14-5(13)10-2-1-4(11)12/h1-3H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOIWHMKTOCHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253534 | |
| Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-35-0 | |
| Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)

![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)
![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)








